Perfluoroperhydrobenzyl tetralin
Overview
Description
Perfluoroperhydrobenzyl tetralin is a fluorinated organic compound known for its unique chemical properties and applications. It is characterized by the presence of perfluorinated benzyl and tetralin groups, which contribute to its stability and reactivity. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and materials science, due to its solvent properties and ability to maintain skin condition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perfluoroperhydrobenzyl tetralin typically involves the hydrogenation of naphthalene in supercritical conditions using polymer-stabilized platinum nanoparticles as catalysts . This method ensures high selectivity and conversion rates, making it an efficient process for industrial production. The reaction conditions often include temperatures around 250°C and pressures of 6 MPa, which facilitate the hydrogenation process.
Industrial Production Methods
In industrial settings, the production of this compound is achieved through catalytic hydrogenation of naphthalene in supercritical hexane. This method allows for the efficient separation of reaction products and the reuse of catalysts, making it a sustainable and cost-effective approach .
Chemical Reactions Analysis
Types of Reactions
Perfluoroperhydrobenzyl tetralin undergoes various chemical reactions, including defluorination, substitution, and reduction. These reactions are facilitated by different reagents and conditions, leading to the formation of diverse products.
Common Reagents and Conditions
Defluorination: This reaction involves the use of zinc activated by bromine in dimethylformamide (DMF) at 85°C.
Substitution: Substitution reactions often involve the use of copper chloride (CuCl2) to produce perfluoro-4,4′-diethyl-1,1′-binaphthalene.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of platinum catalysts, leading to the formation of hydrogenated products.
Major Products Formed
The major products formed from these reactions include perfluoro-1-ethyl- and -1-methylnaphthalenes, perfluoro-2,2′-binaphthalene, and octafluoronaphthalene .
Scientific Research Applications
Perfluoroperhydrobenzyl tetralin has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in various chemical reactions due to its stability and reactivity.
Biology: The compound is utilized in biological studies for its ability to interact with biomolecules and maintain their stability.
Mechanism of Action
The mechanism of action of perfluoroperhydrobenzyl tetralin involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to the stabilization of biomolecules and the enhancement of their activity. The compound’s ability to dissolve other substances makes it an effective solvent in various applications .
Comparison with Similar Compounds
Similar Compounds
- Perfluoro-1-ethyltetralin
- Perfluoro-1-methylnaphthalene
- Perfluoro-2,2′-binaphthalene
- Octafluoronaphthalene
Uniqueness
Perfluoroperhydrobenzyl tetralin stands out due to its unique combination of perfluorinated benzyl and tetralin groups, which provide enhanced stability and reactivity compared to other similar compounds. Its ability to maintain skin condition and act as a solvent in various applications makes it a valuable compound in multiple industries .
Properties
IUPAC Name |
2-[difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl]-1,1,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-heptadecafluoronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17F30/c18-1-2(19,9(30,31)14(40,41)13(38,39)8(1,28)29)7(26,27)10(32,33)3(20,5(1,22)23)6(24,25)4(21)11(34,35)15(42,43)17(46,47)16(44,45)12(4,36)37 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGLLDMCDAKADU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C(C(C(C(C1(F)F)(C(C3(C(C(C(C(C3(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17F30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40881335 | |
Record name | Perfluoroperhydrobenzyl tetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40881335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
774.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116265-66-8 | |
Record name | Perfluoroperhydrobenzyl tetralin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116265668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluoroperhydrobenzyl tetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40881335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PERFLUOROPERHYDROBENZYL TETRALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB88J87KY4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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